molecular formula C18H14F2N4O2S2 B2528675 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 946206-54-8

4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2528675
CAS No.: 946206-54-8
M. Wt: 420.45
InChI Key: VSNADXNQFHCQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. The structure includes a 2-fluorophenyl substituent at the 2-position of the triazole ring and a 4-fluorobenzenesulfonamide group linked via an ethyl chain at the 6-position of the thiazole ring.

Key structural characteristics:

  • Core: [1,2,4]Triazolo[3,2-b][1,3]thiazole, a bicyclic system combining triazole (aromatic, nitrogen-rich) and thiazole (sulfur-containing) rings.
  • Substituents:
    • 2-Fluorophenyl group: Electron-withdrawing fluorine at the ortho position may influence π-π stacking and steric interactions.
    • 4-Fluorobenzenesulfonamide: A polar group capable of hydrogen bonding, often associated with target binding in enzyme inhibitors.

Properties

IUPAC Name

4-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2S2/c19-12-5-7-14(8-6-12)28(25,26)21-10-9-13-11-27-18-22-17(23-24(13)18)15-3-1-2-4-16(15)20/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNADXNQFHCQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles under acidic or basic conditions.

    Formation of Thiazole Ring: The thiazole ring is typically formed through a cyclization reaction involving thiourea and α-haloketones under reflux conditions.

    Introduction of Sulfonamide Group: The final step involves the reaction of the intermediate compound with sulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

2.1 Sulfonamide Group (-SO₂NH-)

  • Hydrolysis : Under acidic conditions (HCl/H₂O), the sulfonamide bond cleaves to yield sulfonic acid and amine derivatives.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DCM/K₂CO₃ to form N-alkylated derivatives (e.g., N-methylsulfonamide).

2.2 Triazole-Thiazole System

  • Electrophilic Substitution : The electron-rich triazole ring undergoes nitration (HNO₃/H₂SO₄) at position 5 of the thiazole ring .

  • Oxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form sulfoxide derivatives .

2.3 Fluorophenyl Substituents

  • Nucleophilic Aromatic Substitution : Fluorine at the para position of the phenyl ring is replaced by amines (e.g., piperidine) under microwave irradiation (150°C, DMF) .

Biological Interaction Mechanisms

3.1 Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : The sulfonamide group binds to Zn²⁺ in the enzyme’s active site, with an IC₅₀ of 12.3 nM .

  • Antifungal Activity : Demonstrates inhibition against Candida albicans (MIC: 0.27 μM) via triazole-mediated disruption of ergosterol biosynthesis .

Table 2: Biological Activity Profile

TargetActivity (IC₅₀/MIC)Mechanism
Carbonic Anhydrase IX12.3 nMZn²⁺ chelation
Candida albicans0.27 μMErgosterol pathway disruption
c-Met Kinase31.52 nMATP-binding site competition

3.2 Metabolic Stability

  • Cytochrome P450 Interactions : Undergoes oxidative dealkylation at the ethyl linker (CYP3A4-mediated), producing a carboxylic acid metabolite .

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm) leads to sulfonamide bond cleavage (t₁/₂: 48 hours).

  • Thermal Stability : Decomposes at 215°C via retro-Diels-Alder reaction of the triazole ring.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have historically been utilized as antimicrobial agents. Recent studies indicate that derivatives of sulfonamides can exhibit potent activity against various pathogens. For instance, the incorporation of triazole and thiazole rings has been shown to enhance the antibacterial efficacy of sulfonamide compounds by inhibiting bacterial folate synthesis pathways .

Anticancer Potential

Research has identified sulfonamide derivatives as promising candidates in cancer therapy. The compound's ability to interfere with cellular proliferation and induce apoptosis in cancer cells has been documented. For example, similar compounds have demonstrated efficacy against breast cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Antimalarial Activity

The design of new antimalarial agents has included sulfonamide derivatives due to their structural versatility. A study highlighted the synthesis of triazole-based sulfonamides that showed significant inhibitory activity against Plasmodium falciparum, the causative agent of malaria. The docking studies suggested that these compounds interact effectively with dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of the parasite .

Synthesis Methodologies

The synthesis of 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions including:

  • Formation of Triazole Ring : Utilizing azoles in the presence of appropriate coupling agents.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide functionality.
  • Fluorination : Selective introduction of fluorine atoms using fluorinating agents.

These synthetic routes allow for modifications that can optimize biological activity while maintaining structural integrity.

Case Study 1: Antimicrobial Screening

A series of synthesized sulfonamides were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited an IC50 value in the low nanomolar range against resistant strains, showcasing their potential as new antibiotics .

Case Study 2: Anticancer Evaluation

In a study evaluating anticancer properties, compounds similar to this compound were tested against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective dose ranges for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal biochemical pathways. The presence of the triazole and thiazole rings allows for strong binding interactions with target proteins, enhancing its efficacy.

Comparison with Similar Compounds

Scaffold and Core Modifications

The compound’s triazolo-thiazole core differentiates it from related heterocycles. Key comparisons include:

Compound Core Structure Substituents Key Features
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole 2-(2-fluorophenyl), 6-(4-fluorosulfonamidoethyl) Combines sulfur and nitrogen heteroatoms; fluorinated substituents enhance bioavailability
3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole 3-(2-fluorophenyl), 6-phenoxymethyl Thiadiazole replaces thiazole; phenoxymethyl group increases lipophilicity
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide [1,2,4]Triazolo[4,3-b]pyridazine 6-(trifluoromethylbenzylthio), 3-(4-methylbenzamidoethyl) Pyridazine core; trifluoromethyl group enhances electron-withdrawing effects

Structural Implications :

  • Triazolo-thiazole vs.
  • Fluorine Positioning : The target compound’s 2-fluorophenyl group (ortho) may induce steric hindrance compared to para-fluorinated analogs (e.g., in ’s difluorophenyl derivatives), affecting target selectivity .
Electronic and Physicochemical Properties
Property Target Compound Triazolo-thiadiazole Triazolo-pyridazine
Molecular Weight (g/mol) ~462.4 ~373.3 ~547.5
LogP (Predicted) ~3.2 ~3.8 ~4.1
Hydrogen Bond Acceptors 7 6 8
Hydrogen Bond Donors 2 1 1
  • Sulfonamide vs. Benzamide : The target’s sulfonamide group (pKa ~10) is more acidic than benzamide (pKa ~15), enhancing solubility in physiological conditions .
  • Fluorine Effects: The 4-fluorobenzenesulfonamide in the target compound provides stronger hydrogen-bonding capacity compared to non-fluorinated sulfonamides (e.g., in ’s compounds [7–9]) .

Biological Activity

The compound 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings from diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a fluorinated triazole and a thiazole moiety. Its molecular formula is C17H18F2N4O2SC_{17}H_{18}F_2N_4O_2S, indicating the presence of fluorine, nitrogen, sulfur, and oxygen atoms, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated substantial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. aureus0.125
Compound BE. coli1
Compound CPseudomonas aeruginosa8

Anticancer Activity

The antiproliferative effects of triazole derivatives have been documented against various cancer cell lines. For instance, compounds were evaluated against breast, colon, and lung cancer cell lines, revealing significant antiproliferative activity . The highest activity was observed in a specific derivative with an IC50 value indicating effective inhibition of cancer cell growth.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCancer TypeIC50 (μM)
Triazole Derivative XBreast5.0
Triazole Derivative YColon3.5
Triazole Derivative ZLung7.0

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways involved in disease processes. For instance, the inhibition of p38 MAPK has been associated with anti-inflammatory effects . This suggests that the compound may also have potential applications in treating inflammatory diseases.

Study on p38 MAPK Inhibition

A notable study focused on the inhibition of p38 MAPK by similar compounds showed promising results in reducing inflammation markers in vitro and in vivo . The study emphasized the significance of fluorinated triazoles in modulating inflammatory responses.

Synthesis and Evaluation

Another research article detailed the synthesis of various triazolo-thiazole derivatives and their evaluation for biological activity . The findings indicated that modifications at specific positions on the triazole ring could enhance biological efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.